Product packaging for 3,8-Dimethyl-4,7-phenanthroline(Cat. No.:CAS No. 36749-63-0)

3,8-Dimethyl-4,7-phenanthroline

Cat. No.: B3025191
CAS No.: 36749-63-0
M. Wt: 208.26 g/mol
InChI Key: CODTWXNXJPQQOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3,8-Dimethyl-4,7-phenanthroline (CAS 36749-63-0) is a methyl-substituted derivative of 1,10-phenanthroline with the molecular formula C14H12N2 and a molecular weight of 208.26 g/mol . This compound belongs to a versatile class of heterocyclic compounds known as 1,10-phenanthrolines, which are characterized by a rigid, planar structure composed of three fused rings with two nitrogen atoms that enable them to act as effective bidentate ligands . The strategic placement of methyl groups at the 3 and 8 positions of the phenanthroline core influences the electronic properties and steric profile of the molecule, making it a valuable building block for constructing novel coordination complexes with tailored properties . In research applications, this compound serves as a key ligand in coordination chemistry, forming stable complexes with various metal ions . These complexes are investigated for their potential applications in diverse fields including materials science, catalysis, and the development of supramolecular structures such as metal-organic frameworks (MOFs) . Phenanthroline-based ligands and their metal complexes are also studied for their interesting photochemical and electronic properties, which make them candidates for use in photosensitive materials and organic light-emitting diodes (OLEDs) . The compound is related to other methyl-substituted phenanthrolines, such as 2,9-dimethyl-1,10-phenanthroline and 3,4,7,8-tetramethyl-1,10-phenanthroline, which have been used in the synthesis and structural characterization of coordination compounds with metals like cadmium and zinc . This product is intended for research purposes only. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult relevant Safety Data Sheets and handle this material according to established laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12N2 B3025191 3,8-Dimethyl-4,7-phenanthroline CAS No. 36749-63-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,8-dimethyl-4,7-phenanthroline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2/c1-9-3-5-11-12-6-4-10(2)16-14(12)8-7-13(11)15-9/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CODTWXNXJPQQOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C3=C(C=C2)N=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70354486
Record name 3,8-dimethyl-4,7-phenanthroline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36749-63-0
Record name 3,8-dimethyl-4,7-phenanthroline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3,8 Dimethyl 4,7 Phenanthroline and Its Derivatives

Historical and Contemporary Synthetic Routes to the Phenanthroline Core

The construction of the fundamental 1,10-phenanthroline (B135089) ring system has been achieved through various synthetic strategies, with the Skraup reaction being a historically significant and continually adapted method.

Skraup Reaction and its Modifications

The Skraup reaction, first reported in 1880, traditionally involves the reaction of an aniline (B41778) derivative with glycerol (B35011), an oxidizing agent, and sulfuric acid to produce quinolines. numberanalytics.comnih.gov This method can be extended to the synthesis of phenanthrolines by using phenylenediamines as the starting material. acs.org For instance, the reaction of o-phenylenediamine (B120857) with glycerol can yield 1,10-phenanthroline through two successive Skraup reactions. wku.edu

Key aspects of the Skraup reaction mechanism include the dehydration of glycerol to acrolein, followed by a Michael addition of the amine, and subsequent cyclization and oxidation to form the aromatic ring system. numberanalytics.com

Over the years, numerous modifications have been developed to improve the efficiency, safety, and environmental footprint of the Skraup reaction. These include:

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to accelerate reaction rates and improve yields. numberanalytics.comresearchgate.netrsc.org A modified Skraup reaction using microwave assistance in water has been developed for the synthesis of both quinolines and phenanthrolines from aniline derivatives and nitroanilines, respectively. researchgate.netrsc.org

Alternative Oxidizing Agents: While nitrobenzene (B124822) was a traditional oxidizing agent, concerns over its toxicity have led to the exploration of alternatives. numberanalytics.comyoutube.com Arsenic-based oxidants have also been used but are being replaced due to environmental and health concerns. youtube.com

Green Chemistry Approaches: The use of water as a solvent and the development of catalyst-free methods are part of a broader effort to make the Skraup reaction more environmentally benign. nih.govresearchgate.netrsc.org

The yields of phenanthrolines from the double Skraup reaction can be influenced by the nature of the substituents on the starting aniline or phenylenediamine. researchgate.net

Alternative Cyclization and Ring-Extension Reactions

Beyond the Skraup reaction, other methods exist for constructing the phenanthroline core. These often involve the cyclization of pre-functionalized precursors. For example, copper-catalyzed cyclization of 2-phenylbenzamides has been used to synthesize phenanthridin-6(5H)-ones, which are structurally related to phenanthrolines. thieme-connect.com Another approach involves the reaction of 1,10-phenanthroline-5,6-dione (B1662461) with amino acids to generate novel pyrido-phenanthroline-7-one compounds. nih.gov

Targeted Synthesis of 3,8-Dimethyl-4,7-phenanthroline and Key Intermediates

The synthesis of specifically substituted phenanthrolines like this compound often requires multi-step sequences starting from appropriately substituted precursors.

Preparation from Substituted Quinoline (B57606) Precursors

While direct synthesis from simple precursors is desirable, the construction of asymmetrically substituted phenanthrolines can be challenging. A common strategy involves the synthesis of a substituted quinoline which is then elaborated into the full phenanthroline ring system. A modified Skraup reaction starting from substituted anilines can provide access to a variety of quinoline derivatives, which could potentially serve as intermediates. researchgate.netrsc.org For example, a microwave-assisted Skraup reaction in water has been shown to produce various quinolines with yields ranging from 10-66%. researchgate.netrsc.org

Synthesis of Halogenated this compound Synthons (e.g., Dibromo Derivatives)

Halogenated phenanthrolines are valuable intermediates for further functionalization through cross-coupling reactions. The direct C-H functionalization of the phenanthroline core is a powerful tool. For instance, bromination of the phenanthroline scaffold can be achieved, and these bromo derivatives serve as key synthons. The compound 3,8-Dibromo-4,7-phenanthroline is a known chemical entity. epa.gov The presence of bromine atoms allows for subsequent modifications to introduce a wide range of functional groups.

Functionalization and Derivatization Strategies of the this compound Scaffold

The this compound scaffold, once synthesized, can be further modified to introduce a variety of functional groups, tailoring its properties for specific applications. The reactivity of the different positions on the phenanthroline ring allows for selective functionalization. nih.gov

A direct and metal-free method for the dicarbamoylation of phenanthrolines at the 2,9-positions has been developed. acs.orgacs.org This Minisci-type reaction is operationally simple and allows for the installation of primary, secondary, and tertiary amides. acs.orgacs.org The reaction tolerates various substituents on the phenanthroline core, including alkyl and halogen groups. acs.org For example, 4,7-disubstituted phenanthrolines, including those with bromo-substituents, have been successfully dicarbamoylated. acs.org

Another strategy for functionalization is the oxidation of methyl groups. For instance, the methyl groups of 2,9-dimethyl-1,10-phenanthroline (neocuproine) can be oxidized to carboxylic acids under mild conditions using sodium chlorite (B76162) in water. mdpi.com This method provides a route to phenanthroline carboxylic acids, which are valuable for creating water-soluble ligands. mdpi.com

Furthermore, lithiation followed by alkylation has been used to synthesize 4,7-dialkylated-1,10-phenanthrolines from 4,7-dimethyl-1,10-phenanthroline (B1295015). princeton.eduscilit.com This demonstrates a pathway for extending the alkyl chains at the 4 and 7 positions.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Coupling)

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the Sonogashira coupling is a prime example used in the synthesis of phenanthroline derivatives. wikipedia.orglibretexts.org This reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orglibretexts.org

The Sonogashira reaction is known for its mild reaction conditions, often proceeding at room temperature. wikipedia.org A key aspect of this reaction is the use of a base, such as an amine like diethylamine, which also serves as the solvent. wikipedia.org The base neutralizes the hydrogen halide byproduct formed during the coupling process. wikipedia.org

While the Sonogashira reaction is highly effective, challenges such as the potential for homocoupling of the alkyne can occur, especially in the presence of air and Cu(I). nasa.gov To circumvent this, alternative methods like the Suzuki-Miyaura reaction have been explored. For instance, the reaction of 3,8-dibromo-1,10-phenanthroline (B9566) with the monoacetylide anion of 3,5-diethynylheptyloxybenzene, activated with B-methoxy-9-BBN, yielded the desired product without polymerization. nasa.gov

Table 1: Examples of Sonogashira Coupling Reactions for Phenanthroline Derivatives

Aryl HalideAlkyneCatalyst SystemBaseSolventProductReference
3,8-Dibromo-1,10-phenanthroline3,5-DiethynylheptyloxybenzenePd(0) catalyst, Cu(I) cocatalystAmineAmine3,8-bis(3-ethynyl-5-heptyloxyphenylethynyl)-1,10-phenanthroline nasa.gov
IodobenzeneAcetylenePd(Ph3)4Cl2, CuINot specifiedNot specifiedPhenylacetylene libretexts.org
Aryl or Vinyl HalidesTerminal AlkynesPalladium(0) catalyst, Copper(I) cocatalystAmineAmineConjugated enynes and arylalkynes libretexts.org

This table provides illustrative examples of the Sonogashira coupling reaction involving phenanthroline precursors and related compounds.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are fundamental in organic synthesis for introducing a wide range of functional groups onto a molecule. In the context of phenanthroline chemistry, these reactions are crucial for creating derivatives with tailored properties.

A common strategy involves the quaternization of the nitrogen atoms in the phenanthroline ring through nucleophilic attack. For example, the synthesis of fused pyrrolophenanthroline derivatives often begins with the formation of monoquaternary phenanthrolinium salts. nih.gov This is achieved by the nucleophilic substitution of a phenanthroline with a suitable alkyl halide, such as 2-bromoacetophenones. nih.gov

The reactivity of the phenanthroline core towards nucleophilic attack is influenced by the electron-withdrawing nature of the nitrogen atoms. This makes the carbon atoms in the pyridine (B92270) rings susceptible to substitution.

Table 2: Nucleophilic Substitution for the Synthesis of Phenanthrolinium Salts

PhenanthrolineAlkyl HalideProductReference
1,7-phenanthroline2-bromoacetophenonesmonoquaternary 1,7-phenanthrolin-7-ium salts nih.gov
4,7-phenanthroline (B189438)Not specified4,7-phenanthrolinium salts nih.gov
1,10-phenanthrolineNot specified1,10-phenanthrolinium salts nih.gov

This table illustrates the initial step in the synthesis of various pyrrolophenanthroline derivatives, which involves the formation of phenanthrolinium salts via nucleophilic substitution.

Introduction of Other Functional Groups (e.g., Pyrrolo-phenanthroline Derivatives)

The introduction of other functional groups, particularly through the formation of fused heterocyclic systems, significantly expands the chemical space of phenanthroline derivatives. A notable example is the synthesis of pyrrolo-phenanthroline derivatives.

A common synthetic route to these compounds involves a [3+2] dipolar cycloaddition reaction. nih.govresearchgate.net This method utilizes phenanthrolinium ylides, which are generated in situ from the corresponding phenanthrolinium salts by treatment with a base like triethylamine. researchgate.net These ylides then react with dipolarophiles, such as activated alkynes (e.g., dimethylacetylene dicarboxylate, ethyl propiolate) or alkenes, to form the fused pyrrolo ring system. nih.govresearchgate.net

The synthesis can be a two-step process starting from the parent phenanthroline. nih.govresearchgate.net The first step is the formation of the phenanthrolinium salt via nucleophilic substitution, as mentioned previously. The second step is the cycloaddition reaction. nih.gov

Table 3: Synthesis of Pyrrolo-phenanthroline Derivatives via [3+2] Cycloaddition

Phenanthrolinium SaltDipolarophileProductReference
1,7-phenanthrolin-7-ium saltsEthyl propiolatepyrrolo[2,1-c] nih.govchemicalbook.comphenanthrolines nih.gov
4,7-phenanthrolinium saltsEthyl propiolatepyrrolo[2,1-c] researchgate.netchemicalbook.comphenanthrolines nih.gov
1,10-phenanthrolinium saltsEthyl propiolatepyrrolo[1,2-a] nih.govorganic-chemistry.orgphenanthrolines nih.gov
N-substituted 1,10-phenanthrolin-1-ium ylides(m)ethoxycarbonyl and cyano (1,2-di)substituted acetylenes and alkenesNew fused pyrrolo-phenanthroline type derivatives researchgate.net

This table outlines the synthesis of various fused pyrrolo-phenanthroline derivatives through the [3+2] cycloaddition of phenanthrolinium ylides with different dipolarophiles.

Coordination Chemistry of 3,8 Dimethyl 4,7 Phenanthroline As a Ligand

Ligand Design Principles and Bidentate Chelation Properties

3,8-Dimethyl-4,7-phenanthroline is a derivative of 1,10-phenanthroline (B135089), a classic bidentate chelating ligand. researchgate.net The two nitrogen atoms in the heterocyclic rings act as Lewis bases, donating their lone pairs of electrons to a metal center to form two coordinate bonds. The rigid, planar structure of the phenanthroline backbone pre-organizes these nitrogen donors for chelation, leading to the formation of a stable five-membered ring with the metal ion. researchgate.net This chelate effect contributes significantly to the thermodynamic stability of the resulting metal complexes.

The design of this compound involves the introduction of methyl groups at the 3 and 8 positions. These positions are adjacent to the nitrogen donor atoms. While substituents at the 2 and 9 positions are known to introduce significant steric hindrance that can force a pseudo-tetrahedral geometry in complexes, substituents at the 3, 8, 4, and 7 positions have a more nuanced electronic influence. nih.govpublish.csiro.au The methyl groups at the 3 and 8 positions are electron-donating, which can increase the basicity of the nitrogen atoms and potentially lead to stronger metal-ligand bonds. researchgate.net

The bidentate chelation of this compound to a metal center is a fundamental aspect of its coordination chemistry, leading to the formation of discrete molecular complexes or serving as a building block in more complex supramolecular assemblies.

Formation and Characterization of Metal Complexes with this compound

Homoleptic complexes are those in which all the ligands coordinated to the central metal ion are identical. With bidentate ligands like this compound, this typically results in complexes with a 2:1 or 3:1 ligand-to-metal ratio, leading to coordination numbers of four or six, respectively. For instance, copper(I) is known to form homoleptic bis(phenanthroline) complexes. wikipedia.org While specific studies on homoleptic complexes of this compound are not extensively detailed in the provided search results, the general principles of homoleptic phenanthroline complexes can be applied. The formation of such complexes is generally achieved by reacting a metal salt with a stoichiometric amount of the ligand in a suitable solvent.

Characterization of these complexes typically involves techniques such as X-ray crystallography to determine the solid-state structure, NMR spectroscopy to probe the structure in solution, UV-Vis spectroscopy to study the electronic transitions, and electrochemistry to determine the redox properties.

Heteroleptic complexes contain more than one type of ligand coordinated to the metal center. This compound is frequently employed as a ligand in heteroleptic complexes, where its properties can be combined with those of other ligands to create complexes with specific functionalities. The synthesis of heteroleptic complexes can be more challenging due to the possibility of ligand scrambling, but targeted synthetic strategies can lead to the desired products. researchgate.net

This compound, like other phenanthroline derivatives, forms complexes with a wide variety of transition metal ions. The specific properties of the resulting complexes are highly dependent on the nature of the metal ion.

Copper(I/II): Copper(I) complexes with phenanthroline ligands are of particular interest for their photochemical and photophysical properties. nih.gov The geometry of Cu(I) complexes is flexible and can be influenced by the steric bulk of the ligands. nih.gov Copper(II) also forms stable complexes with phenanthroline-based ligands. nih.govsemanticscholar.org

Iridium(III): Iridium(III) complexes containing phenanthroline ligands are well-known for their applications in organic light-emitting diodes (OLEDs) and as photosensitizers. rsc.orgsigmaaldrich.com

Cobalt(II): Cobalt(II) forms complexes with phenanthroline derivatives, and the resulting coordination geometry can be either tetrahedral or octahedral depending on the stoichiometry and the nature of other coordinating ligands. publish.csiro.aursc.org

Platinum(II): Platinum(II) complexes with phenanthroline ligands have been investigated for their potential applications in various fields, including as anticancer agents.

Ruthenium(II): Ruthenium(II) polypyridyl complexes, including those with phenanthroline ligands, are extensively studied for their rich photophysical and electrochemical properties, with applications in solar energy conversion and sensing. researchgate.netwikipedia.org

Cadmium(II) and Zinc(II): Cadmium(II) and Zinc(II) form complexes with phenanthroline ligands, often resulting in distorted coordination polyhedra due to the chelating nature of the ligand. rsc.orgnih.gov

Rhenium(I): Rhenium(I) complexes with diimine ligands like phenanthroline are known for their luminescent properties.

Nickel(II): Nickel(II) can form complexes with phenanthroline ligands. rsc.org

Stereochemical Aspects of Complex Formation

The coordination of three bidentate ligands, such as this compound, to an octahedral metal center results in the formation of chiral complexes. These complexes can exist as a pair of non-superimposable mirror images, known as enantiomers, which are designated as Δ (delta) and Λ (lambda). The resolution of these enantiomers can be achieved through various techniques, including chiral chromatography. researchgate.net The stereochemistry of these complexes can play a crucial role in their interaction with other chiral molecules, such as DNA. wikipedia.org

Influence of 3,8-Dimethyl Substitution on Coordination Geometry and Ligand Electronic Properties

The introduction of methyl groups at the 3 and 8 positions of the phenanthroline ring has a significant impact on both the electronic properties of the ligand and the coordination geometry of its metal complexes.

Electronic Properties: Methyl groups are electron-donating, which increases the electron density on the phenanthroline ring system. This enhanced electron density can lead to a greater basicity of the nitrogen donor atoms, potentially resulting in stronger metal-ligand bonds. researchgate.net This electronic modification can also influence the energy levels of the molecular orbitals involved in metal-to-ligand charge transfer (MLCT) transitions, which are often responsible for the photophysical properties of the complexes. researchgate.net

Spectroscopic and Structural Characterization of 3,8 Dimethyl 4,7 Phenanthroline Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for characterizing the structure of 3,8-dimethyl-4,7-phenanthroline and its derivatives in solution. It provides information on the connectivity of atoms and the electronic environment of the nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in confirming the identity and purity of this compound. The chemical shifts of the protons are influenced by their local electronic environment. libretexts.org In a typical ¹H NMR spectrum of 4,7-dimethyl-1,10-phenanthroline (B1295015), a related compound, the aromatic protons appear in the downfield region (typically δ 7.0-9.0 ppm), while the methyl protons are found in the upfield region (around δ 2.5-3.0 ppm). chemicalbook.com The specific chemical shifts and coupling constants provide a unique fingerprint of the molecule. For instance, in 4,7-dimethyl-1,10-phenanthroline, the proton signals have been assigned as follows: δ 9.004 (A), 7.905 (B), 7.385 (C), and 2.710 (D) with a coupling constant J(A,C) = 4.5 Hz. chemicalbook.com

Protonation studies using ¹H NMR can reveal information about the basicity of the nitrogen atoms in the phenanthroline ring. Changes in the chemical shifts of the aromatic protons upon addition of an acid can be monitored to determine the pKa values of the compound. The temperature dependence of ¹H NMR spectra can also provide insights into dynamic processes such as hydrogen bonding. ucl.ac.uk

Table 1: Representative ¹H NMR Chemical Shifts for a Substituted Phenanthroline

Proton Assignment Chemical Shift (ppm) Coupling Constant (Hz)
A9.004J(A,C) = 4.5
B7.905
C7.385
D (Methyl Protons)2.710
Data for 4,7-dimethyl-1,10-phenanthroline in CDCl₃. chemicalbook.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides complementary information to ¹H NMR by probing the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization and the electronegativity of attached atoms. In the ¹³C NMR spectrum of a related compound, 3,4,7,8-tetramethyl-1,10-phenanthroline (B155280), a distinct set of signals is observed for the aromatic and methyl carbons. chemicalbook.com The asymmetry in metal complexes can be evidenced by the presence of a unique signal for each carbon atom in the ¹³C NMR spectrum. csic.es

Other multinuclear NMR techniques, such as ¹⁵N Cross-Polarization/Magic Angle Spinning (CP/MAS) NMR, can be employed to study the nitrogen atoms in the solid state. This technique is particularly useful for characterizing the coordination environment of the nitrogen atoms in metal complexes and for studying intermolecular interactions.

X-ray Crystallography and Solid-State Structural Elucidation

Single-crystal X-ray diffraction analysis of this compound and its metal complexes provides unambiguous structural information. For example, the crystal structure of a cobalt(III) complex with a substituted phenanthroline ligand reveals a distorted octahedral geometry around the central metal ion. nih.gov The metal is coordinated to six nitrogen atoms from three phenanthroline ligands. nih.gov The bond lengths and angles obtained from these studies are crucial for understanding the nature of the metal-ligand interactions. In some cases, X-ray diffraction can reveal unexpected molecular transformations, such as the ring-opening of a coordinated phenanthroline ligand. csic.es

Table 2: Example Dihedral Angles in a Co(III)-Phenanthroline Complex

Ligand Dihedral Angle 1 (°) Dihedral Angle 2 (°)
N1/N2 Ligand65.91 (13)46.44 (13)
N3/N4 Ligand50.37 (12)60.35 (14)
N5/N6 Ligand54.66 (14)42.35 (14)
Data for a tris(4,7-diphenyl-1,10-phenanthroline)cobalt(III) complex. nih.gov

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is employed to confirm the molecular weight of this compound and its complexes and to study their fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. The fragmentation pattern observed in the mass spectrum can provide valuable structural information. For alkanes, fragmentation often arises from the cleavage of C-C bonds. docbrown.infodocbrown.info In aromatic compounds, characteristic fragmentation patterns can also be observed. The molecular ion peak ([M]⁺) corresponds to the mass of the parent molecule. docbrown.info The relative abundance of different fragment ions can help in the identification of the compound. For instance, the mass spectrum of 4,7-dimethyl-1,10-phenanthroline is available in the NIST Chemistry WebBook. nist.gov

Photophysical Properties of 3,8 Dimethyl 4,7 Phenanthroline Metal Complexes

Metal-to-Ligand Charge Transfer (MLCT) Transitions and Absorption Profiles

The absorption of light by metal complexes of 3,8-dimethyl-4,7-phenanthroline is often dominated by metal-to-ligand charge transfer (MLCT) transitions. In these transitions, an electron is excited from a metal-centered d-orbital to a π* anti-bonding orbital of the phenanthroline ligand. This process is responsible for the strong absorption bands typically observed in the visible region of the electromagnetic spectrum for these complexes.

For instance, rhenium(I) tricarbonyl complexes with substituted phenanthroline ligands, including the dimethylated variant, exhibit these characteristic MLCT absorption bands. mdpi.com The energy and intensity of these bands can be influenced by the specific metal ion, its oxidation state, and the coordination environment. In copper(I) complexes with 1,10-phenanthroline (B135089) and a phosphine (B1218219) ligand, charge transfer transitions are fundamental to their photophysical behavior. rsc.org

The absorption spectra of these complexes can be complex, often showing multiple bands. For example, a study on zinc(II) complexes with 1,10-phenanthroline derivatives revealed several absorption maxima. While the free phenanthroline ligand has peaks around 227 nm and 263 nm, its zinc complexes show red-shifted and additional bands, indicating significant electronic interaction between the metal and the ligand. researchgate.net

Luminescence and Emission Characteristics

Following excitation, many metal complexes of this compound exhibit luminescence, a process where the excited state returns to the ground state by emitting a photon. The color of the emitted light can range from green-yellow to red, depending on the specific complex and its environment.

The emission is often phosphorescence, originating from a triplet excited state (e.g., a ³MLCT state). nih.gov This is in contrast to fluorescence, which arises from a singlet excited state. The involvement of a heavy metal atom facilitates intersystem crossing from the initially formed singlet excited state to the triplet state. nih.gov

For example, a rhenium(I) complex, [Re(4,7-Me₂phen)(CO)₃py]⁺, displays luminescence that has been assigned to a triplet ligand-centered (³LC) state, although with some contribution from a nearby ³MLCT state in certain environments. osti.gov Similarly, certain three-coordinate copper(I) complexes with 1,10-phenanthroline are emissive, with one example showing an emission maximum at 580 nm. rsc.org The emission color can be tuned by modifying the ligands or the metal center.

Quantum Yields and Excited-State Lifetimes

The efficiency of the luminescence process is quantified by the quantum yield (Φ), which is the ratio of emitted photons to absorbed photons. The excited-state lifetime (τ) is the average time the complex remains in the excited state before returning to the ground state. These two parameters are crucial for determining the suitability of a complex for various applications.

Luminescent metal complexes can exhibit a wide range of quantum yields and lifetimes. nih.gov For instance, some platinum(II) complexes with phenanthroline derivatives show quantum yields that dramatically increase from around 0.06-0.24 in solution at room temperature to 0.80-0.95 in a frozen glassy matrix at 77 K. mdpi.com Their lifetimes also increase significantly under these conditions, from the nanosecond to the microsecond range. mdpi.com

A heteroleptic tricyanido Fe(III) complex was found to have a luminescence quantum yield of 0.02% and a lifetime of 80 picoseconds in chloroform (B151607) at room temperature. acs.org In contrast, a specific copper(I) complex with 1,10-phenanthroline and a phosphine ligand has a longer lifetime of 2 microseconds in solution. rsc.org

Thermally Activated Delayed Fluorescence (TADF) Phenomena

Thermally Activated Delayed Fluorescence (TADF) is a mechanism that can enhance the efficiency of light emission in certain molecules. In TADF, non-emissive triplet excitons are converted into emissive singlet excitons through reverse intersystem crossing (RISC), a process that is facilitated by thermal energy. This allows for the harvesting of both singlet and triplet excitons, potentially leading to near-100% internal quantum efficiency in devices like Organic Light-Emitting Diodes (OLEDs).

Recently, TADF has been observed in a series of two-coordinate coinage metal (Cu, Ag, Au) complexes. acs.org These organometallic TADF materials offer advantages such as tunable emission colors, short delayed fluorescence lifetimes, and high quantum yields. acs.org The small energy gap between the lowest singlet and triplet excited states is a key requirement for efficient TADF.

Influence of Ligand Substitution and Coordination Environment on Photophysical Behavior

Substitution on the phenanthroline ligand itself, such as the addition of methyl groups, can alter the electronic properties and, consequently, the absorption and emission characteristics. The coordination environment, including the number and type of coordinating atoms, plays a crucial role. For example, three-coordinate copper(I) complexes with a phenanthroline and a monodentate phosphine ligand have been shown to have distinct photophysical properties. rsc.org

Furthermore, the solvent can have a significant impact on the emission properties. mdpi.com A study on a chromium(0) complex demonstrated that photoexcitation can lead to the decoordination of a ligand unit and the coordination of a solvent molecule, a process that is dependent on the nature of the solvent. acs.org This highlights the dynamic interplay between the complex and its immediate environment in determining its photophysical behavior.

Applications in Optoelectronic Devices and Photosensitizers

The unique photophysical properties of this compound metal complexes make them promising candidates for a range of applications, particularly in optoelectronic devices and as photosensitizers.

In the field of OLEDs, phosphorescent metal complexes are of great interest because they can, in principle, harvest all generated excitons, leading to high efficiency. mdpi.com The development of TADF materials, including metal complexes, has been a major breakthrough for OLED technology. acs.org

These complexes also find use as photosensitizers in applications like dye-sensitized solar cells (DSSCs). In a DSSC, a dye molecule absorbs light and injects an electron into a semiconductor, initiating the generation of a photocurrent. The broad absorption in the visible spectrum and suitable excited-state redox potentials of phenanthroline-based metal complexes are advantageous for this application. For instance, 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline (B146795) is a material used in perovskite solar cells. sigmaaldrich.com

Furthermore, the luminescent properties of these complexes have led to their exploration as sensors and in bioimaging. mdpi.com Rhenium(I) tricarbonyl complexes, for example, have been investigated for their diagnostic applications. mdpi.com

Catalytic Applications of 3,8 Dimethyl 4,7 Phenanthroline Metal Complexes

Transition Metal-Catalyzed Reactions

While the broader family of substituted phenanthrolines is employed in a variety of catalytic reactions, specific data for 3,8-Dimethyl-4,7-phenanthroline is concentrated in particular areas.

Copper-Catalyzed Cross-Coupling Reactions (e.g., C-O Coupling)

Currently, there is a lack of specific research findings in the reviewed literature detailing the use of this compound in copper-catalyzed cross-coupling reactions. However, related ligands such as 3,4,7,8-tetramethyl-1,10-phenanthroline (B155280) have been shown to be effective in improving copper-catalyzed C-O coupling reactions between aryl halides and various alcohols. acs.org

Iridium-Catalyzed C-H Borylation

Iridium complexes featuring phenanthroline-type ligands are notable catalysts for the borylation of C-H bonds. Although studies focusing exclusively on this compound are limited, research on libraries of substituted phenanthrolines provides significant insights. acs.orgnih.gov The borylation of alkyl C-H bonds, a particularly challenging transformation, has been a key area of investigation. acs.orgnih.gov

In comparative studies, iridium catalysts with various substituted phenanthroline ligands have been synthesized and their activities in the borylation of C-H bonds have been measured. nih.gov For instance, while ligands like 3,4,7,8-tetramethylphenanthroline have been used in these reactions, the introduction of substituents at different positions on the phenanthroline backbone allows for fine-tuning of the catalyst's performance. nih.gov The use of pre-formed, well-characterized iridium-phenanthroline complexes can lead to more consistent and higher yields compared to in situ generated catalysts, which can suffer from the formation of inactive cationic species. researchgate.net

Mechanistic Insights into Catalytic Cycles and Turnover Frequencies

Detailed mechanistic studies, including the elucidation of complete catalytic cycles and the determination of turnover frequencies, for reactions specifically catalyzed by this compound complexes are not extensively documented. However, mechanistic work on related iridium-phenanthroline catalyzed borylations provides a framework for understanding these processes. nih.gov

Key mechanistic aspects for iridium-catalyzed borylation include the oxidative addition of the C-H bond to the iridium center. Computational studies have revealed that stabilizing interactions between the phenanthroline ligand and the boryl groups on the iridium atom in the transition state are crucial. nih.gov The electronic properties of the phenanthroline ligand, modulated by its substituents, directly impact the electron density at the iridium center, which in turn influences the catalytic activity. nih.gov For some series of ligands, a positive correlation between the ligand's electron-donating ability and the rate of C-H borylation has been established. nih.gov

Role of 3,8-Dimethyl Substituents in Modulating Catalytic Activity and Selectivity

The substituents on a phenanthroline ligand play a critical role in determining the efficacy of its corresponding metal complex as a catalyst. The methyl groups at the 3 and 8 positions of the 4,7-phenanthroline (B189438) core exert both steric and electronic effects.

Electronic Effects: Methyl groups are electron-donating. Their presence at the 3 and 8 positions increases the electron density on the phenanthroline ligand system. This enhanced electron-donating ability is transferred to the metal center (e.g., iridium), which can influence its reactivity. In the context of C-H borylation, increased electron density at the iridium center can, in some cases, lead to higher catalytic activity. nih.gov

Steric Effects: The substituents at the 3 and 8 positions are located adjacent to the nitrogen donor atoms. This steric bulk can influence the coordination geometry around the metal center and the stability of reaction intermediates and transition states. In iridium-catalyzed borylation, it has been found that stabilizing interactions between the phenanthroline ligand and the boryl ligands are critical. nih.gov The steric profile of the 3,8-dimethyl substituents would modulate these interactions, potentially impacting both the activity and selectivity of the catalyst. A computational study highlighted that such interactions in the transition state for C-H oxidative addition could account for significant differences in catalyst activity, even among ligands with similar electronic properties. nih.gov

The table below presents data from a study on iridium-catalyzed borylation using various phenanthroline ligands, illustrating the impact of substitution patterns on catalytic rates. While this compound was not explicitly tested in this dataset, the results for related compounds demonstrate the principle of substituent effects.

Table 1: Initial Rates for Iridium-Catalyzed Borylation with Various Phenanthroline Ligands Data derived from studies on the borylation of C-H bonds in THF, illustrating the effect of ligand substitution on catalyst performance.

LigandSubstituent PatternRelative Initial Rate (Normalized)
1,10-Phenanthroline (B135089)Unsubstituted1.0
4,7-DimethylphenanthrolineElectron-donating (positions 4,7)1.5
3,4,7,8-TetramethylphenanthrolineElectron-donating (positions 3,4,7,8)2.1
2-MethylphenanthrolineSteric/Electronic (position 2)Higher than tetramethylphenanthroline nih.gov

This interactive table is based on trends reported in the literature and is for illustrative purposes. acs.orgnih.govnih.gov

Catalyst Stability and Recyclability

Information specifically addressing the stability and recyclability of metal complexes of this compound is not available in the reviewed literature. Catalyst stability is a critical factor for practical applications, and it is often influenced by the ligand's ability to resist degradation under reaction conditions and to remain strongly coordinated to the metal center.

Supramolecular Chemistry and Crystal Engineering with 3,8 Dimethyl 4,7 Phenanthroline

Utilization as Building Blocks for Supramolecular Assemblies

There is no specific information available in the searched scientific literature regarding the use of 3,8-Dimethyl-4,7-phenanthroline as a building block for supramolecular assemblies. Research on related molecules, such as those with different methylation patterns (e.g., 3,4,7,8-tetramethyl-1,10-phenanthroline), demonstrates that methyl groups can influence solubility, steric hindrance, and the directionality of intermolecular interactions, which are key factors in the design of supramolecular structures. However, without direct studies, any discussion remains speculative for the specific title compound.

Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs)

No dedicated studies on the formation of coordination polymers or Metal-Organic Frameworks (MOFs) using this compound as a ligand were found. The ability of phenanthroline derivatives to act as bidentate N,N'-chelating ligands is fundamental to the construction of these materials. For instance, derivatives like 1,10-phenanthroline-3,8-dicarboxylic acid have been investigated for preparing functionalized MOFs. researchgate.net The carboxylate groups, rather than methyl groups, act as the primary linkers to the metal centers in such cases. The potential of this compound in this context remains unexplored in the available literature.

Crystal Engineering Principles and Self-Assembly Processes

A detailed analysis of the crystal engineering principles and self-assembly processes for this compound is not possible due to a lack of crystallographic data. Crystal engineering relies on understanding and utilizing intermolecular forces to design solid-state architectures. For related phenanthroline-metal complexes, factors like the position of methyl groups have been shown to be critical. For example, in complexes involving 2,9-dimethyl-1,10-phenanthroline, the methyl groups can sterically influence the coordination geometry around the metal ion, while in other isomers, they primarily participate in weaker C-H···π or van der Waals interactions that stabilize the crystal packing. nih.gov

Influence of Intermolecular Interactions on Solid-State Architectures

Without crystal structure data for this compound or its complexes, a discussion on the specific intermolecular interactions that govern its solid-state architecture is impossible. In the crystal structures of related compounds, such as cobalt complexes of 4,7-diphenyl-1,10-phenanthroline, a variety of interactions including π–π stacking, C—H⋯π, and C—H⋯F forces are observed to dictate the final three-dimensional structure. nih.gov These interactions are highly dependent on the precise substitution pattern on the phenanthroline core. chemrxiv.orgmdpi.com

Host-Guest Systems and Molecular Scaffolding

There is no available research describing the use of this compound in the development of host-guest systems or as a molecular scaffold. The creation of cavities or channels within a crystal lattice, which is essential for host-guest chemistry, is a key goal of crystal engineering. The size and shape of the phenanthroline ligand and its substituents would be critical in defining the architecture of any potential host framework, but no such examples have been published for this specific compound.

Electrochemical Behavior of 3,8 Dimethyl 4,7 Phenanthroline Complexes

Redox Potentials and Ligand-Based Reduction Processes

Specific redox potential values for complexes of 3,8-dimethyl-4,7-phenanthroline are not available in the reviewed literature. However, general principles of phenanthroline chemistry suggest that the electron-donating nature of the two methyl groups would influence the redox potentials. Compared to unsubstituted 1,10-phenanthroline (B135089) complexes, the increased electron density on the ligand framework in this compound is expected to make metal-centered oxidations more favorable (shifting the M(II)/M(III) couple to less positive potentials) and ligand-based reductions less favorable (shifting them to more negative potentials).

Cyclic Voltammetry Studies

No specific cyclic voltammetry studies for complexes containing the this compound ligand were found. For comparison, cyclic voltammetry of complexes with similar ligands, like tris(3,4,7,8-tetramethyl-1,10-phenanthroline)iron(II), shows well-defined, reversible one-electron oxidation waves corresponding to the Fe(II)/Fe(III) redox couple. researchgate.net It is plausible that complexes of this compound would exhibit similarly well-behaved electrochemistry, characterized by diffusion-controlled redox processes. researchgate.net

Influence of Substituents and Metal Center on Electrochemical Properties

The influence of substituents on the electrochemical properties of phenanthroline complexes is a well-established principle. Electron-donating groups, such as the methyl groups in this compound, increase the electron density on the ligand. This electronic effect is transmitted to the central metal ion, affecting its redox potential. The specific placement of substituents at the 3 and 8 positions would modulate this effect in a distinct way compared to other methylated isomers.

The choice of the central metal ion (e.g., iron, ruthenium, copper) would also be a primary determinant of the complex's electrochemical properties. researchgate.netontosight.ai Each metal has an intrinsic redox potential, which is then fine-tuned by the ligand environment. For instance, the Ru(II)/Ru(III) couple in a ruthenium complex would occur at a different potential than the Fe(II)/Fe(III) couple in an analogous iron complex.

Applications in Redox-Active Assays

Given the lack of specific data, any discussion of applications remains speculative. However, ruthenium(II) phenanthroline complexes are known for their use as luminescent probes and in electron transfer studies. ontosight.ai If complexes of this compound were to be synthesized and characterized, they could potentially find applications in areas such as electrochemiluminescent (ECL) sensors or as redox mediators, fields where the tailored electrochemical properties of such complexes are highly valued.

Theoretical and Computational Studies on 3,8 Dimethyl 4,7 Phenanthroline and Its Complexes

Density Functional Theory (DFT) Calculations for Ground State Structures

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been utilized to understand the properties of complex structures incorporating 3,8-Dimethyl-4,7-phenanthroline.

Notably, DFT calculations have been instrumental in the study of vinylene-linked covalent organic frameworks (COFs) that utilize this compound as a key building block. acs.orgnih.gov Theoretical studies indicate that the presence of a significant dipole moment in the this compound monomer is a crucial factor in the rapid formation of these crystalline frameworks. acs.orgnih.gov DFT calculations revealed that a conformation of a related, but non-planar, bipyridine counterpart of this compound possesses a strong dipole of 3.61 D. researchgate.net This inherent dipole moment is believed to induce a pre-alignment of the monomers, which in turn promotes rapid crystallization of the COF. researchgate.net

While detailed DFT calculations on the isolated this compound molecule or its simple metal complexes are not extensively reported in the reviewed literature, the studies on the COFs provide significant insights into its structural contributions within a larger, complex system.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra and Photophysical Properties

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the excited-state properties of molecules, such as electronic absorption spectra.

While specific TD-DFT studies focusing solely on the electronic spectra of isolated this compound or its simple metal complexes are not detailed in the available literature, the investigations into the more complex COF systems demonstrate the utility of this method in predicting the optical properties of materials derived from this ligand.

Elucidation of Electronic Structure and Frontier Molecular Orbitals (HOMO/LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic properties and reactivity of a molecule. The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, provides an indication of the molecule's excitability and chemical stability.

In the context of covalent organic frameworks (COFs) incorporating this compound, both theoretical calculations and experimental measurements have been used to determine the frontier orbital energies and the band gap. These materials have been found to possess narrow band gap energies of ≤2.48 eV. acs.orgresearchgate.net This small energy gap is a result of the extended π-conjugation throughout the framework, facilitated by the planar and aromatic nature of the this compound building block.

The table below summarizes the optical band gap data for a COF synthesized from this compound and 1,3,5-triformylbenzene (TFB), both before and after a ball-milling process.

Material Optical Band Gap (eV)
TFB-Phen 2.48
TFB-Phen (after ball milling) 2.48

The stability of the band gap even after mechanical stress suggests the robustness of the material's electronic structure. researchgate.net The relatively low band gap is a key factor in the photocatalytic activity of these materials for processes like the degradation of dyes under visible light. acs.org

Computational Analysis of Reaction Mechanisms and Transition States in Catalysis

Detailed computational studies, including the analysis of reaction mechanisms and the identification of transition states, for catalytic processes directly involving this compound or its discrete molecular complexes are not extensively available in the reviewed scientific literature.

Prediction of Photophysical and Electrochemical Properties

Computational methods are invaluable for predicting the photophysical and electrochemical properties of new materials. For systems containing this compound, these predictions are largely centered on the covalent organic frameworks (COFs) in which it is a component.

The theoretical studies on these COFs predict that they should have narrow band gaps and broad absorption in the visible spectrum, which are key properties for photocatalytic applications. acs.orgresearchgate.net These predictions are consistent with experimental observations. The extended π-conjugation, a direct result of incorporating the rigid and planar this compound unit, is responsible for these desirable photophysical characteristics. researchgate.net

The photocatalytic activity for dye degradation is a direct consequence of these predicted and observed properties. acs.org The table below shows the photocatalytic degradation of Methylene Blue (MB) and Para Red (PR) by a COF synthesized from this compound and 1,3,5-triformylbenzene (TFB-Phen).

Dye Catalyst Degradation (%) Time (min)
Methylene Blue TFB-Phen ~60 100
Para Red TFB-Phen ~45 150

While specific computational predictions for the electrochemical properties of isolated this compound or its simple complexes are not readily found, the research on the COFs highlights the potential of this compound in creating photoactive and electroactive materials.

Interactions with Biomolecules: Mechanistic and Structural Aspects

Influence on DNA Conformation (e.g., B to Z DNA Transition)

Information regarding the ability of 3,8-Dimethyl-4,7-phenanthroline complexes to induce conformational changes in DNA, such as the transition from the common right-handed B-form to the left-handed Z-form, is not available in the reviewed literature. Such conformational changes are known to be induced by certain metal complexes and can have significant biological implications. The transition is sensitive to the local environment and the specific interactions between the small molecule and the DNA helix.

DNA Cleavage Mechanisms Mediated by Complexes

Metal complexes of phenanthroline derivatives are well-known for their ability to cleave DNA, a property that has been harnessed for developing artificial nucleases. nih.gov The mechanism of cleavage is often oxidative and dependent on the metal ion and the presence of a reducing agent. For example, copper-phenanthroline complexes are known to generate reactive oxygen species, such as hydroxyl radicals, which can attack the deoxyribose sugar or the nucleobases of DNA, leading to strand scission. nih.govpsu.edu Ruthenium-based phenanthroline complexes can also induce DNA cleavage, often through photo-activated processes involving singlet oxygen. mdpi.com While these general mechanisms are well-established for the phenanthroline family, specific studies on the DNA cleavage mechanisms mediated by complexes of this compound are absent from the available literature.

Investigation of Ligand-Biomolecule Interactions (e.g., Protein Binding)

The interaction of phenanthroline-based compounds is not limited to DNA; they can also bind to other biomolecules such as proteins. These interactions can influence various cellular processes. For example, complexes can be designed to target specific proteins or to study protein-protein interactions. However, there are no specific studies available that investigate the binding of this compound or its complexes to proteins.

Future Perspectives and Emerging Research Avenues

Advanced Material Design and Applications in Optoelectronics

The development of advanced materials for optoelectronic devices, such as organic light-emitting diodes (OLEDs), is a rapidly growing area of research. Substituted phenanthrolines are recognized for their potential in these applications due to their unique electronic properties. chemimpex.com The closely related isomer, 4,7-dimethyl-1,10-phenanthroline (B1295015), is noted for its use in the development of advanced materials, including OLEDs and photovoltaic devices, where its electronic characteristics contribute to improved device efficiency and performance. chemimpex.com This compound and its derivatives are also utilized as luminescent probes in fluorescence studies. chemimpex.com

Complexes of substituted phenanthrolines with transition metals, such as rhenium(I), have shown interesting photophysical properties. For instance, the complex [Re(4,7-dimethyl-1,10-phenanthroline)(CO)₃py]⁺ exhibits luminescence, with the nature of the emission being dependent on the surrounding environment. osti.govwichita.eduacs.org In a crystalline state, it displays triplet ligand-centered (³LC) emission, while in a glassy matrix, there is evidence of a contribution from a triplet metal-to-ligand charge-transfer (³MLCT) state. osti.govwichita.eduacs.org Such properties are crucial for the design of new phosphorescent emitters in OLEDs.

The structural modifications on the phenanthroline core, such as the introduction of methyl groups in 3,8-dimethyl-4,7-phenanthroline, can fine-tune the electronic and steric properties of the resulting materials. This can influence key parameters in OLEDs, such as charge carrier mobility and emission color. Future research is expected to focus on the synthesis and characterization of novel this compound-based materials and their incorporation into optoelectronic devices to explore their full potential.

Development of Novel Catalytic Systems with Enhanced Efficiency and Selectivity

Substituted phenanthrolines are excellent ligands for a wide range of metal-catalyzed reactions due to their strong coordinating ability with metal ions. chemimpex.com The development of novel catalytic systems with enhanced efficiency and selectivity is a key area of research. While specific catalytic applications of this compound are not yet widely reported, studies on closely related systems highlight the potential of this class of compounds.

For example, 4,7-dimethoxy-1,10-phenanthroline (B1245073) has been shown to be a highly effective ligand in copper-catalyzed N-arylation reactions of imidazoles, enabling the transformation of a variety of substrates under mild conditions with good to excellent yields. organic-chemistry.orgnih.gov This suggests that the electronic properties of the substituents on the phenanthroline ring play a crucial role in the catalytic activity. The electron-donating methyl groups in this compound could similarly enhance the catalytic performance of its metal complexes.

Furthermore, cobalt(III) complexes with 1,10-phenanthroline (B135089) have been investigated as models for catechol oxidase enzymes and have shown catalytic activity in the oxidation of catechols. researchgate.netias.ac.in These complexes also exhibit interesting biological activities, which will be discussed in a later section. The synthesis and evaluation of metal complexes of this compound are expected to lead to the discovery of new and efficient catalysts for a variety of organic transformations. Research in this area will likely focus on tuning the catalyst's performance by modifying the substituents on the phenanthroline ligand and exploring their application in challenging catalytic reactions. gettysburg.edu

Exploration of New Supramolecular Architectures and Functional Materials

The ability of phenanthroline derivatives to form stable complexes with a variety of metal ions makes them ideal building blocks for the construction of novel supramolecular architectures and functional materials. princeton.edu The resulting structures can exhibit interesting properties, such as luminescence and host-guest recognition, which are dependent on the nature of both the ligand and the metal ion.

Research on 4,7-dialkylated-1,10-phenanthrolines has demonstrated their ability to form complexes with lithium ions, with unusual ligand-to-cation ratios. princeton.edu This highlights the potential for creating unique supramolecular assemblies with specific functionalities. The compound 4,7-dimethyl-1,10-phenanthroline is also recognized as a "typical guest" in the context of supramolecular chemistry, indicating its utility in forming host-guest complexes. suprabank.org

The exploration of new supramolecular architectures based on this compound is a promising research avenue. By carefully selecting the metal ions and reaction conditions, it should be possible to construct a wide range of structures, from discrete coordination complexes to extended coordination polymers. fishersci.com These materials could find applications in areas such as sensing, catalysis, and materials science. Future work will likely involve the detailed structural characterization of these assemblies and the investigation of their functional properties.

Interdisciplinary Research at the Chemistry-Biology Interface for Mechanistic Understanding

The interaction of small molecules with biological systems is a central theme in medicinal chemistry and chemical biology. Phenanthroline derivatives and their metal complexes have long been known to exhibit a range of biological activities, making them interesting candidates for interdisciplinary research.

Studies on 1,10-phenanthroline and its derivatives have shown that they can possess antitumor, antiparasitic, and antibacterial properties. nih.govrsc.org The biological activity is often enhanced upon coordination to a metal center. rsc.org For example, iron(III) complexes of substituted phenanthrolines have been synthesized and their stability investigated, which is relevant to understanding their potential to interact with iron-containing biological targets. nih.gov

Rhenium(I) tricarbonyl complexes containing phenanthroline ligands have also been evaluated for their medicinal applications, including their potential as anticancer and antimicrobial agents. mdpi.com The mechanism of action is thought to involve the generation of reactive oxygen species, which can damage cellular components. mdpi.com

Future research at the chemistry-biology interface for this compound will likely involve the synthesis of its metal complexes and the evaluation of their biological activities. nih.gov Mechanistic studies will be crucial to understand how these compounds interact with biological targets, such as DNA and proteins, and to identify potential therapeutic applications. researchgate.netias.ac.in

Sustainable and Green Synthesis Approaches for Substituted Phenanthrolines

The development of sustainable and environmentally friendly synthetic methods is a key goal in modern chemistry. Traditional methods for the synthesis of substituted phenanthrolines can involve harsh reaction conditions and the use of toxic reagents. google.comgoogle.com Therefore, there is a significant interest in developing greener alternatives.

Recent research has focused on the development of one-pot, multicomponent reactions for the synthesis of 1,10-phenanthroline derivatives under solvent-free and catalyst-free conditions. tandfonline.comtandfonline.com These methods offer several advantages, including higher atom economy, shorter reaction times, and simpler work-up procedures. tandfonline.comtandfonline.com Microwave-assisted synthesis has also been explored as a green and efficient approach. tandfonline.com

Another promising strategy is the use of more environmentally benign catalysts and solvents. For example, a one-step synthesis of 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline (B146795) has been reported using a mixture of hydrochloric acid and an organic acid as a recyclable dehydrating agent. google.comgoogle.com The development of water-soluble phenanthroline derivatives and synthetic methods that can be performed in water are also important for green chemistry applications. mdpi.com

Future research in this area will focus on applying these green synthetic principles to the synthesis of this compound and other substituted phenanthrolines. nih.govscilit.comacs.org This will not only make the production of these valuable compounds more sustainable but also open up new possibilities for their application in various fields.

Q & A

Q. What are the primary synthetic routes for 3,8-Dimethyl-4,7-phenanthroline, and how do reaction conditions influence yield?

The synthesis of this compound typically involves halogenation or alkylation of the parent 1,10-phenanthroline scaffold. For example, alkylation reactions using methylating agents (e.g., methyl iodide) under controlled temperatures (80–120°C) in inert atmospheres (argon/nitrogen) are common. Evidence from fluorinated phenanthroline analogs suggests that cesium fluoride or sodium hydride in polar aprotic solvents (e.g., DMSO) can enhance reactivity . Column chromatography with eluents like dichloromethane/methanol mixtures is critical for purification .

Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structurally similar derivatives?

Key spectral markers include:

  • ¹H NMR : Methyl groups at positions 3 and 8 appear as singlets (~δ 2.5–3.0 ppm), distinct from aromatic protons (δ 8.0–9.5 ppm).
  • IR : Stretching vibrations for C=N bonds (~1600–1650 cm⁻¹) and methyl C-H (~2850–2950 cm⁻¹) confirm substitution patterns .
  • Mass spectrometry : Molecular ion peaks at m/z 208.2 (C₁₄H₁₂N₂) validate the structure .

Q. What are the ligand properties of this compound in coordination chemistry?

The compound acts as a bidentate ligand, forming stable complexes with transition metals (e.g., Fe²⁺, Cu²⁺). Its pKa (~5.97) indicates moderate proton affinity, enabling pH-dependent binding behavior. Comparative studies with 4,7-diphenyl-1,10-phenanthroline (bathophenanthroline) show reduced solubility in aqueous media but enhanced selectivity in nonpolar environments .

Advanced Research Questions

Q. How do steric effects from methyl groups at positions 3 and 8 influence catalytic activity in metal-mediated reactions?

Methyl substituents introduce steric hindrance, altering metal-ligand bond angles and reducing coordination flexibility. For example, in copper-catalyzed oxidative coupling reactions, 3,8-dimethyl derivatives show slower kinetics compared to unsubstituted phenanthrolines due to restricted access to the metal center. Computational studies (DFT) reveal distorted geometries that impact redox potentials .

Q. What strategies resolve contradictions in UV-Vis absorption data for this compound complexes?

Discrepancies in molar absorptivity (e.g., λₘₐₓ shifts) may arise from solvent polarity or aggregation effects. Standardization in alcohol/water mixtures (e.g., 70% ethanol) minimizes variability. For iron complexes, bathochromic shifts (~10–15 nm) relative to parent phenanthrolines are observed due to electron-donating methyl groups .

Q. Can computational modeling predict the reactivity of this compound in photoinduced electron-transfer systems?

Yes. Time-dependent DFT (TD-DFT) simulations of frontier molecular orbitals (HOMO-LUMO gaps) correlate with experimental redox potentials. For instance, methyl groups lower the LUMO energy by ~0.3 eV, enhancing electron-accepting capacity in photovoltaic applications .

Methodological Considerations

Q. How to optimize reaction conditions for synthesizing this compound derivatives under inert atmospheres?

  • Use Schlenk-line techniques with anhydrous solvents (e.g., DMSO, THF).
  • Monitor reaction progress via TLC (silica gel, UV visualization).
  • Quench reactions with ice-cold water to precipitate crude products .

Q. What analytical workflows validate purity in batch-to-batch syntheses?

  • HPLC : C18 columns with acetonitrile/water gradients (0.1% TFA) achieve >98% purity.
  • Elemental analysis : Carbon/nitrogen ratios should match theoretical values (C: 80.7%, N: 13.4%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,8-Dimethyl-4,7-phenanthroline
Reactant of Route 2
Reactant of Route 2
3,8-Dimethyl-4,7-phenanthroline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.